Her2-IN-9

Description

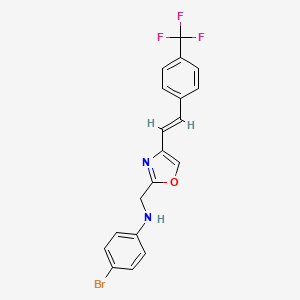

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14BrF3N2O |

|---|---|

Molecular Weight |

423.2 g/mol |

IUPAC Name |

4-bromo-N-[[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-2-yl]methyl]aniline |

InChI |

InChI=1S/C19H14BrF3N2O/c20-15-6-9-16(10-7-15)24-11-18-25-17(12-26-18)8-3-13-1-4-14(5-2-13)19(21,22)23/h1-10,12,24H,11H2/b8-3+ |

InChI Key |

NSCNXYBLQZJQPF-FPYGCLRLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F |

Origin of Product |

United States |

Preclinical Pharmacological Evaluation of Her2 in 9

In Vivo Efficacy Studies in Preclinical Models

Xenograft Models of HER2-Positive Cancers

The initial preclinical evaluation of novel HER2 inhibitors frequently involves the use of cell line-derived xenograft (CDX) models. In this approach, human cancer cell lines with known HER2 expression levels are implanted into immunocompromised mice to generate tumors. These models are crucial for assessing the fundamental antitumor activity of a new compound.

For instance, studies on the novel antibody-drug conjugate (ADC) MRG002 demonstrated its efficacy in CDX models. In xenografts derived from NCI-N87 (high HER2 expression) and Calu-3 (medium-to-low HER2 expression) cell lines, MRG002 significantly inhibited tumor growth nih.gov. Similarly, the tyrosine kinase inhibitor (TKI) tucatinib (B611992) has been evaluated as both a single agent and in combination with other therapies in various solid tumor models, showcasing its inhibitory effects mdpi.com. Another novel covalent HER2 inhibitor, IAM1363, which binds to the inactive conformation of HER2, also demonstrated exceptional in vivo efficacy in multiple HER2-driven cancer models enzymlogic.com. These studies typically compare the novel agent against a vehicle control and often a standard-of-care therapy to benchmark its performance.

Table 1: Efficacy of Novel HER2 Inhibitors in Cell Line-Derived Xenograft (CDX) Models

| Compound | Cancer Cell Line | HER2 Expression | Observed Effect | Reference |

|---|---|---|---|---|

| MRG002 | NCI-N87 | High | Significant tumor growth inhibition | nih.gov |

| MRG002 | Calu-3 | Medium-to-Low | Significant tumor growth inhibition | nih.gov |

| IAM1363 | Multiple HER2-driven lines | Varies | Exceptional in vivo efficacy and tolerability | enzymlogic.com |

Patient-Derived Xenograft (PDX) Models for HER2-Driven Tumors

To better recapitulate the complexity and heterogeneity of human cancers, patient-derived xenograft (PDX) models are employed. bioscientifica.com These models are established by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse, thereby preserving the original tumor's architecture and genomic landscape more faithfully than cell lines. bioscientifica.comnih.gov

PDX models are considered powerful tools for predicting drug efficacy and are increasingly used in the preclinical validation of novel therapeutics. nih.govchampionsoncology.com For example, the evaluation of MRG002 included testing in breast and gastric cancer PDX models with varying levels of HER2 expression, where it caused tumor regression nih.gov. The use of a panel of PDX models allows researchers to assess an inhibitor's efficacy across different tumor subtypes, such as HER2-amplified breast, colorectal, and esophageal cancers. championsoncology.com This approach provides a more clinically relevant setting to gauge therapeutic potential before moving to human trials. oaes.cc The development of PDX-derived organoids (PDXOs) further enhances this platform, allowing for high-throughput screening of new therapies against HER2-driven cancers in a 3D culture system that mimics the original tumor. aacrjournals.org

Table 2: Evaluation of Novel HER2 Inhibitors in Patient-Derived Xenograft (PDX) Models

| Compound/Therapy | PDX Model Type | Key Finding | Reference |

|---|---|---|---|

| MRG002 | Breast Cancer | Demonstrated tumor regression | nih.gov |

| MRG002 | Gastric Cancer | Demonstrated tumor regression | nih.gov |

| Small Molecule Inhibitors | Breast, Colorectal, Esophageal | Effective validation of HER2-specific inhibitors | championsoncology.com |

| Combined PI3K/mTOR inhibition | HER2+ Breast Cancer Brain Metastasis | Led to durable regression of metastasized tumors | nih.gov |

Efficacy in Models of HER2-Positive Cancers Resistant to Established Therapies

A critical challenge in treating HER2-positive cancer is the development of resistance to standard-of-care therapies like trastuzumab and lapatinib (B449). nih.govpersonalizedmedonc.com Therefore, a key aspect of preclinical evaluation for a new HER2 inhibitor is to determine its effectiveness in models where existing treatments have failed. Both CDX and PDX models of acquired resistance are developed for this purpose.

For example, preclinical studies show that CDK4/6 inhibitors can be effective in lapatinib-resistant HER2-positive cell models and can sensitize these cells to HER2-targeted therapies. mdpi.com In PDX tumors, the combination of CDK4/6 inhibitors with anti-HER2 agents led to improved control of tumor growth and delayed recurrence. mdpi.com The novel inhibitor IAM1363 showed exceptional efficacy in cancer models resistant to existing HER2-targeted agents enzymlogic.com. Similarly, the ADC SHR-A1811 has shown remarkable activity in patients whose cancer had become resistant to standard therapies onclive.com. Studies using trastuzumab-resistant cell lines, such as BT474-HR20, in xenograft models help elucidate mechanisms of resistance and test the efficacy of new agents; in this specific model, resistance to lapatinib was linked to the upregulation of IRS1 and activation of Akt. nih.gov

Table 3: Performance of Novel Therapies in Resistant HER2-Positive Models

| Therapeutic Strategy | Model Type | Resistance Profile | Observed Effect | Reference |

|---|---|---|---|---|

| IAM1363 | Various HER2-driven models | Resistant to existing HER2-targeted agents | Exceptional in vivo efficacy | enzymlogic.com |

| CDK4/6 inhibitors + Anti-HER2 agents | PDX models and cell lines | Lapatinib-resistant | Improved tumor growth control and delayed recurrence | mdpi.com |

| Lapatinib | BT474-HR20 Xenograft | Trastuzumab-resistant | Limited efficacy due to Akt activation | nih.gov |

| SHR-A1811 (ADC) | Clinical (human patients) | Resistant to standard therapies | High overall response rate (76.3%) | onclive.com |

Molecular and Cellular Mechanisms of Action of Her2 in 9

Direct Target Engagement and Kinase Inhibition Profile

The primary mechanism of Her2-IN-9 involves its direct interaction with the HER2 protein, a member of the epidermal growth factor receptor family of receptor tyrosine kinases.

Binding Kinetics and Affinity to HER2 Kinase Domain

This compound demonstrates potent inhibitory activity against the HER2 kinase. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.03 µM acetherapeutics.commedchemexpress.commedchemexpress.commedchemexpress.com. This low IC50 value indicates a high affinity of the compound for the HER2 kinase domain, suggesting that it can effectively block the enzyme's activity at nanomolar concentrations. Further detailed binding kinetics, such as association (Ka) and dissociation (Kd) constants, are not extensively detailed in the currently available literature.

Interactive Data Table: Kinase Inhibition Profile of this compound

| Compound | Target | IC50 (µM) |

| This compound | HER2 | 0.03 |

Specificity and Selectivity Across HER Family Receptors (HER1, HER3, HER4)

While this compound is characterized as a HER2 inhibitor, comprehensive selectivity profiling across the entire HER family of receptors (HER1/EGFR, HER3, and HER4) is not extensively documented in publicly available research. The current data primarily focuses on its potent activity against HER2. The characterization of its effects on other family members is crucial for a complete understanding of its biological activity and potential off-target effects.

Impact on HER2 Dimerization and Phosphorylation States

Upon activation, HER2 receptors form homodimers or heterodimers with other HER family members, leading to the autophosphorylation of tyrosine residues within their intracellular kinase domains. This phosphorylation event initiates downstream signaling cascades that drive cell proliferation and survival.

Research findings indicate that this compound effectively inhibits the phosphorylation of the HER2 protein. Western blot analyses in HER2-positive breast cancer cell lines, such as SKBR3, have shown a significant reduction in the levels of phosphorylated HER2 (p-HER2) upon treatment with this compound, while the total HER2 protein levels remained unchanged medchemexpress.commedchemexpress.comresearchgate.net. This demonstrates that this compound directly interferes with the kinase activity of the receptor. The impact of this compound on the initial step of receptor dimerization has not been explicitly detailed in the available literature.

Downstream Signaling Pathway Modulation

The inhibition of HER2 phosphorylation by this compound leads to the attenuation of key downstream signaling pathways that are critical for the growth and survival of cancer cells.

Regulation of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial downstream effector of HER2 signaling. Activation of this pathway promotes cell growth, proliferation, and survival. While it is well-established that HER2 inhibitors can modulate this pathway, specific studies detailing the direct effects of this compound on the phosphorylation status of key components like AKT and mTOR are not presently available in the reviewed literature.

Effects on the MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade is another major signaling pathway activated by HER2. This pathway is primarily involved in regulating cell proliferation, differentiation, and survival. Similar to the PI3K/AKT/mTOR pathway, direct evidence from studies specifically investigating the modulatory effects of this compound on the phosphorylation of key proteins in the MAPK/ERK cascade, such as MEK and ERK, is not detailed in the accessible scientific reports. However, given its potent inhibition of HER2 phosphorylation, it is highly probable that this compound consequently dampens the activation of this pro-proliferative signaling pathway.

An extensive search for scientific literature detailing the specific molecular and cellular mechanisms of the compound this compound, as outlined in the requested article structure, did not yield sufficient data. While information is available on the general role of the HER2 signaling pathway in cancer, including its interaction with STAT, NF-κB, and SRC pathways, and its influence on autophagy and immune responses, specific research findings on the effects of this compound on these particular mechanisms are not present in the available search results.

The single source mentioning this compound identifies it as an orally active HER2 inhibitor that suppresses the expression of phosphorylated HER2 (p-HER-2) and inhibits the epithelial-mesenchymal transition (EMT) signaling pathway in preclinical models medchemexpress.com. The compound has been shown to inhibit the proliferation and migration of HER2-positive breast cancer cells and reduce tumor growth in a xenograft model medchemexpress.com. However, this information does not extend to the specific, detailed mechanisms requested concerning the STAT pathway, crosstalk with NF-κB and SRC, autophagy regulation, or immunomodulatory effects.

Therefore, the construction of a thorough and scientifically accurate article strictly adhering to the provided outline for this compound is not possible based on the currently available information. The detailed research findings required to populate the specified subsections are absent from the public domain literature accessed.

Structure Activity Relationships Sar and Rational Design of Her2 in 9 Analogs

Medicinal Chemistry Strategies for Compound Optimization

Medicinal chemistry employs various strategies to optimize lead compounds like Her2-IN-9. These strategies aim to improve potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. Key approaches include:

Structure-Based Drug Design (SBDD): Utilizing the 3D structure of the target protein (HER2) to design ligands that fit optimally into the binding site. researchgate.net This often involves analyzing the interactions between the ligand and amino acid residues in the active site.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is not available, LBDD focuses on the known active ligands to derive pharmacophore models or QSAR models that describe the structural requirements for activity.

Bioisosteric Replacement: Substituting atoms or groups within the molecule with others that have similar physical or chemical properties to improve properties like metabolic stability or potency without significantly altering the biological activity. rsc.org

Scaffold Hopping: Replacing the core structure (scaffold) of the lead compound with a different one while retaining the key pharmacophoric features necessary for activity.

Combinatorial Chemistry: Synthesizing libraries of related compounds with systematic variations to quickly explore the SAR landscape.

These strategies are often used iteratively, with synthesis and biological testing providing feedback for further design and optimization. Medicinal chemistry is critical in the design and synthesis of small molecules that specifically target disease-causing molecules or pathways, and it plays a crucial role in drug safety and optimization. brieflands.com

Identification of Key Pharmacophoric Features for HER2 Inhibition

Pharmacophoric features are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger its biological response. For HER2 inhibitors, identifying these features is vital for designing effective compounds. Studies on HER2 inhibitors, including those based on scaffolds like 9-anilinoacridines, have identified key pharmacophoric features. biolifesas.orgresearchgate.net These often include:

Hydrogen Bond Donors and Acceptors: These features are crucial for forming specific hydrogen bonds with amino acid residues in the HER2 binding site. The presence of a hydrogen-bond donor has been found to be crucial for inhibiting the HER2 enzyme. biolifesas.orgresearchgate.net

Hydrophobic Features: Lipophilic regions on the inhibitor that can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Hydrophobic features are important for HER2 inhibition. biolifesas.orgresearchgate.net

Aromatic Rings: These can participate in pi-pi stacking interactions with aromatic amino acid residues in the binding site.

The spatial arrangement of these features is also critical for high-affinity binding and effective inhibition. biolifesas.orgresearchgate.net

Computational Approaches in Lead Optimization (e.g., 3D-QSAR, Molecular Docking)

Computational approaches play a significant role in the lead optimization process for HER2 inhibitors, complementing experimental medicinal chemistry efforts.

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand within the binding site of a protein target (HER2) and estimates the binding affinity. nih.govmdpi.com Docking studies can help understand the key interactions between the inhibitor and the receptor, guiding structural modifications. benthamdirect.com For instance, docking studies have shown that ligands can have significant Glide Score values, indicating favorable binding affinity. biolifesas.orgresearchgate.net Molecular docking can predict the affinity of anticancer compounds for receptors like HER2. mdpi.com

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR methods aim to build a statistical model that correlates the 3D structural and physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov This can help identify the structural requirements for improved potency and predict the activity of new, un-synthesized analogs. A statistically substantial 3D-QSAR design can be created using pharmacophore hypotheses. biolifesas.orgresearchgate.net Contour map analysis from 3D-QSAR can reveal the importance of specific features like hydrogen-bond donors, electron-withdrawing groups, and hydrophobic features for HER2 inhibition. biolifesas.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for a more realistic representation of their interactions in a physiological environment. biolifesas.orgresearchgate.netresearchgate.net MD simulations can assess the stability of the complex and refine the understanding of binding poses and interactions. mdpi.commdpi.com

Pharmacophore Modeling: This involves creating a 3D representation of the essential features of a ligand required for binding to the target. biolifesas.orgresearchgate.netnih.gov Pharmacophore models can be used to screen large databases of compounds to identify potential new leads. researchgate.net

Combining molecular docking and 3D-QSAR studies can be employed to design more potent HER2 chemical inhibitors. nih.gov

Design and Advanced Synthesis of Novel this compound Derivatives

The insights gained from SAR studies and computational approaches directly inform the design and synthesis of novel this compound derivatives. The goal is to create new compounds with enhanced potency, selectivity, and improved pharmacological properties.

The design process involves modifying the core structure of this compound or its side chains based on the identified key pharmacophoric features and the results of computational modeling. For example, modifications might focus on introducing specific functional groups that can form stronger interactions with residues in the HER2 binding site or altering the lipophilicity to improve cellular uptake.

Advanced synthetic methodologies are then employed to construct these novel derivatives. This can involve multi-step synthesis, utilizing various chemical reactions and purification techniques to obtain the desired compounds with high purity and yield. Researchers have designed and synthesized various series of compounds as potential HER2 inhibitors, exploring different chemical scaffolds and substituent effects. rsc.orgmdpi.comtandfonline.comnih.govmdpi.comresearchgate.netnih.govmdpi.com Studies have investigated the influence of specific groups or bioisosteric replacements on HER2 inhibitory activity. rsc.orgnih.gov The synthesized compounds are then subjected to rigorous biological evaluation to determine their in vitro and in vivo activity against HER2 and cancer cells. mdpi.comnih.govresearchgate.net

Mechanisms of Resistance to Her2 in 9 and Strategies for Overcoming Them

Intrinsic Resistance Mechanisms in Preclinical Models

Primary or intrinsic resistance to single-agent HER2 inhibition can occur in a significant percentage of HER2-overexpressing cancers. oup.com Preclinical models have been instrumental in identifying factors that contribute to this pre-existing resistance. These mechanisms can involve inherent characteristics of the tumor cells or the tumor microenvironment that limit the effectiveness of HER2-targeted agents from the outset. While specific intrinsic resistance mechanisms to Her2-IN-9 have not been detailed in the provided sources, general mechanisms observed with other HER2 inhibitors in preclinical settings include the presence of alternative activated signaling pathways or heterogeneous HER2 expression within the tumor. oup.commdpi.comfrontiersin.org Tumor heterogeneity, where different cancer cells within the same tumor exhibit varying levels of HER2 expression, can contribute to intrinsic resistance. mdpi.comfrontiersin.org

Acquired Resistance Pathways to this compound Treatment

Acquired resistance develops in patients who initially respond to HER2-targeted therapy but later experience disease progression. This often involves the activation of alternative signaling pathways or alterations in the HER2 receptor itself, allowing cancer cells to bypass the therapeutic block. nih.govoup.comportlandpress.com

Alterations affecting the HER2 gene or protein are significant drivers of acquired resistance. These can include additional mutations within the ERBB2 gene or the production of truncated HER2 protein isoforms. oaepublish.com

Truncated HER2 Isoforms: One well-characterized mechanism involves the generation of truncated HER2 forms, such as p95HER2. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.comiiarjournals.org p95HER2 is a fragment of the HER2 receptor that lacks the extracellular domain where some antibodies like trastuzumab bind. frontiersin.orgresearchgate.netfrontiersin.org This truncation can occur through proteolytic cleavage or alternative translation initiation. frontiersin.orgmdpi.com The absence of the extracellular domain means p95HER2 is not targeted by therapies directed at this region, and it can remain constitutively active, driving downstream signaling and promoting resistance. frontiersin.orgmdpi.comiiarjournals.org Another variant, d16-HER2, results from the skipping of exon 16 in the ERBB2 gene. frontiersin.orgresearchgate.net This variant can lead to the formation of activated d16-HER2 homodimers that activate downstream kinases like SRC, contributing to proliferation and tumorigenesis, and potentially reducing the efficacy of HER2-targeted therapies. frontiersin.orgresearchgate.net

HER2 Mutations: Mutations within the HER2 kinase domain or other regions can also lead to acquired resistance by altering receptor activity or affecting drug binding. oaepublish.com

Activation of signaling pathways downstream of or parallel to HER2 is a common mechanism of acquired resistance. These pathways can compensate for HER2 inhibition and maintain cell survival and proliferation. researchgate.netfrontiersin.orgwikipedia.orgnih.govnih.govnih.govguidetopharmacology.orgmrc.ac.ukoaepublish.com

PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical survival pathway downstream of HER2. oaepublish.commdpi.come-century.usnih.gov Aberrant activation of this pathway, often due to mutations in PIK3CA (encoding the p110α subunit of PI3K), loss of the tumor suppressor PTEN (a negative regulator of PI3K signaling), or activation of upstream regulators, can confer resistance to HER2-targeted agents. oup.commdpi.comwikipedia.orgoaepublish.commdpi.comnih.govfrontiersin.org Activation of the PI3K/AKT pathway promotes cell growth, proliferation, and inhibits apoptosis. wikipedia.orgmdpi.comvulcanchem.com

EGFR and IGF-1R Signaling: Upregulation or activation of other receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor-1 Receptor (IGF-1R) can provide alternative signaling routes that bypass HER2 inhibition. oup.commdpi.comoaepublish.commdpi.comnih.govmdpi.com Increased expression of ligands for these receptors or increased receptor activation can stimulate downstream pathways like PI3K/AKT and MAPK, contributing to resistance. oup.commdpi.commdpi.com

Crosstalk and dynamic interactions between HER2 and other RTKs, including EGFR, HER3, MET, and IGF-1R, play a significant role in both intrinsic and acquired resistance. oup.comnih.gove-century.usnih.govmednexus.orgabcam.com HER2 can form heterodimers with other HER family members, particularly HER3, leading to potent activation of downstream pathways like PI3K/AKT. mdpi.come-century.us Upregulation of HER3 has been observed as a resistance mechanism. e-century.us Similarly, interactions with IGF-1R and MET can activate compensatory signaling cascades that reduce sensitivity to HER2-targeted therapies. oup.commdpi.comoaepublish.comnih.gov

Table 1: Key Acquired Resistance Mechanisms to HER2-Targeted Therapies

| Mechanism | Description | Relevant Pathways/Proteins Involved |

| Alterations in HER2 Gene and Protein | Mutations in ERBB2, production of truncated isoforms (p95HER2, d16-HER2). | HER2, p95HER2, d16-HER2, SRC |

| Bypass Signaling Pathway Activation | Activation of alternative pathways that promote cell survival and proliferation. | PI3K/AKT/mTOR, MAPK/ERK, EGFR, IGF-1R |

| Crosstalk with Other Receptor Tyrosine Kinases | Formation of active heterodimers or interactions between HER2 and other RTKs, activating downstream signaling. | HER2:HER3 heterodimers, IGF-1R, MET, EGFR |

Development of Preclinical Models for Resistance Studies

Preclinical models are essential tools for investigating the mechanisms of resistance to HER2-targeted therapies and evaluating novel strategies to overcome them. portlandpress.comnih.govwikipedia.org These models include:

Cancer Cell Lines: Developing cell lines with acquired resistance to HER2 inhibitors by long-term exposure to the drug in vitro. These models allow for the study of molecular changes that occur during the development of resistance. portlandpress.com

Patient-Derived Xenografts (PDXs): Implanting tumor tissue from patients who have developed resistance into immunocompromised mice. PDX models can better recapitulate the heterogeneity and microenvironment of human tumors.

Genetically Engineered Mouse Models (GEMMs): Creating mouse models with specific genetic alterations that mimic human cancers and resistance mechanisms.

These models facilitate the identification of resistance biomarkers and the preclinical testing of new therapeutic approaches, including combination therapies. nih.govwikipedia.org

Novel Strategies to Circumvent Resistance to this compound

Given the multifaceted nature of resistance to HER2-targeted therapies, overcoming it often requires combination approaches that target multiple pathways. frontiersin.orgnih.govmrc.ac.ukguidetopharmacology.org Potential strategies to circumvent resistance, which could be explored for a compound like this compound, include:

Combination Therapy: Combining HER2 inhibitors with agents that target key resistance pathways, such as PI3K/AKT/mTOR inhibitors, EGFR inhibitors, or IGF-1R inhibitors. frontiersin.orgmdpi.commdpi.comfrontiersin.orgmdpi.com For example, studies are evaluating combinations of PI3K/AKT/mTOR pathway inhibitors with HER2 inhibitors in patients with HER2-positive breast cancer, particularly in those with PIK3CA mutations. mdpi.com

Targeting HER2 Alterations: Developing new agents that can overcome resistance mediated by HER2 mutations or truncated isoforms like p95HER2. This could involve novel antibodies or tyrosine kinase inhibitors with activity against these resistant forms. frontiersin.org

Inhibiting Crosstalk: Utilizing agents that block the activity of other RTKs involved in compensatory signaling, such as MET or IGF-1R inhibitors. oup.commdpi.comoaepublish.comnih.gov

Targeting Downstream Signaling: Directly inhibiting downstream effectors like SRC or components of the MAPK pathway that are activated in resistant cells. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org

These strategies aim to simultaneously block HER2 signaling and the alternative pathways that cancer cells utilize to escape inhibition, thereby restoring sensitivity to treatment.

Table 2: Examples of Pathways and Receptors Involved in Bypass Signaling and Crosstalk

| Pathway/Receptor | Role in Resistance |

| PI3K/AKT/mTOR | Promotes cell survival and proliferation, activated by various upstream signals. |

| EGFR | Can provide alternative growth signals and activate downstream pathways. |

| IGF-1R | Can activate PI3K/AKT pathway and contribute to resistance. |

| HER3 | Forms active heterodimers with HER2, strongly activating PI3K/AKT. |

| MET | Can activate compensatory signaling and contribute to resistance. |

| SRC | Activated by d16-HER2 and other mechanisms, enhances downstream signaling. |

Preclinical Combination Therapy Strategies Involving Her2 in 9

Rationale for Combination Approaches

The rationale for employing combination approaches in the treatment of HER2-positive cancers in preclinical settings stems from several key factors. HER2 signaling plays a crucial role in cell proliferation and survival, and its overexpression is associated with aggressive disease. cancernetwork.comupf.edu However, resistance to single-agent HER2-targeted therapies is a significant challenge. cancernetwork.comupf.edunih.gov This resistance can arise through various mechanisms, including the activation of alternative signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK, compensatory signaling from other HER family members (like HER1 and HER3), or the presence of truncated HER2 variants like p95HER2. cancernetwork.comupf.edumdpi.comnih.gov

Combining HER2 inhibitors with other agents aims to overcome these resistance mechanisms by simultaneously blocking multiple pathways critical for tumor growth and survival. This can lead to enhanced anti-tumor activity, induction of apoptosis, and a more durable response compared to monotherapy. upf.edunih.govaustinpublishinggroup.comresearchgate.net Preclinical studies have supported the concept that continued suppression of HER2 may be required for maximum antitumor effect, even after disease progression on a single agent. cancernetwork.comupf.edu

Synergistic Effects with Established Chemotherapeutic Agents

Preclinical data have suggested potential additive or synergistic effects when HER2-targeted therapies are combined with various cytotoxic agents commonly used in chemotherapy, including anthracyclines, taxanes, vinorelbine, and cyclophosphamide. cancernetwork.comnih.gov This synergy may arise from complementary mechanisms of action, where the HER2 inhibitor weakens the cancer cell, making it more susceptible to the cytotoxic effects of chemotherapy. Preclinical studies combining HER2 antibodies like trastuzumab with taxanes, for instance, have shown enhanced efficacy compared to taxane (B156437) monotherapy, even in models that progressed on trastuzumab alone. cancernetwork.com Similarly, combinations of antibody-drug conjugates (ADCs) targeting HER2 with chemotherapy drugs have demonstrated synergistic antitumor activity in preclinical models of various cancers. aacrjournals.org

Combinations with Other Targeted Therapies (e.g., PI3K inhibitors, MEK inhibitors, HSP90 inhibitors)

Preclinical research has extensively explored combining HER2-targeted agents with inhibitors of other key signaling pathways frequently implicated in HER2-positive cancers and mechanisms of resistance.

PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a major downstream signaling route activated by HER2, and its hyperactivation is a common mechanism of resistance to HER2-targeted therapies. mdpi.comnih.govmdpi.comfrontiersin.org Preclinical studies have shown that combining HER2 inhibitors with PI3K inhibitors can overcome resistance and enhance anti-tumor activity in HER2-positive cancer models, particularly in those with PIK3CA mutations. nih.govfrontiersin.orgdovepress.comd-nb.info Inhibitors targeting specific PI3K isoforms, such as PI3Kα, have been investigated in combination with HER2 inhibitors to potentially improve efficacy and reduce toxicity. nih.govdovepress.comspandidos-publications.com

MEK Inhibitors: The MAPK/ERK pathway is another crucial signaling cascade downstream of HER2 that contributes to cell proliferation and survival. mdpi.comfrontiersin.org Preclinical models have investigated combinations of HER2 inhibitors with MEK inhibitors to achieve more comprehensive blockade of pro-survival signaling. mdpi.com While some studies suggest potential synergy between HSP90 inhibitors and MEK inhibitors in other cancer types, the specific preclinical data for Her2-IN-9 in combination with MEK inhibitors were not readily available in the provided search results. nih.goveuropa.eu

HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of many oncogenic client proteins, including HER2. austinpublishinggroup.commdpi.comaacrjournals.orgaacrjournals.org Inhibiting HSP90 can lead to the degradation of HER2 and disruption of downstream signaling. austinpublishinggroup.comfrontiersin.orgaacrjournals.orgaacrjournals.org Preclinical evidence supports the use of HSP90 inhibitors, such as ganetespib (B611964) or SNX-5422, in HER2-positive cancers, including in combination with other HER2-targeted agents like trastuzumab or lapatinib (B449), to overcome resistance and enhance anti-tumor effects. austinpublishinggroup.comnih.govaacrjournals.orgnih.govresearchgate.net These combinations can impact downstream pathways like PI3K/Akt and Ras/MEK/ERK. aacrjournals.orgnih.gov

Integration with Immunotherapy Approaches in Preclinical Settings

The integration of HER2-targeted therapies with immunotherapy approaches has shown promise in preclinical settings for HER2-positive cancers. cancernetwork.comupf.edu HER2-targeted agents can influence the tumor microenvironment and enhance anti-tumor immune responses. cancernetwork.com For instance, HER2 antibodies like trastuzumab can mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and potentially stimulate HER2-specific T-cell responses. nih.gov

Preclinical studies have explored combining HER2 inhibitors with immune checkpoint inhibitors (such as PD-1/PD-L1 inhibitors) to overcome resistance and boost the immune system's ability to attack cancer cells. cancernetwork.comupf.edu This combination strategy is supported by preclinical data showing synergistic anti-tumor effects and enhanced lymphocytic activation. upf.edu Additionally, preclinical investigations into HER2-specific CAR-T cell therapy and therapeutic vaccines targeting HER2 highlight the potential of cellular and vaccine-based immunotherapies, sometimes in combination with other agents. aacrjournals.orgnih.gov

Assessment of Efficacy and Rationales in Preclinical Combination Regimens

Assessment of efficacy in preclinical combination regimens involving HER2-targeted therapies typically involves in vitro studies using HER2-positive cancer cell lines and in vivo studies using xenograft or transgenic mouse models. cancernetwork.comnih.govaustinpublishinggroup.comresearchgate.netaacrjournals.orgnih.gov

In vitro assessments often include evaluating cell proliferation inhibition, induction of apoptosis, and effects on key signaling pathways (e.g., phosphorylation status of HER2, AKT, ERK) using techniques like Western blotting. austinpublishinggroup.comfrontiersin.orgnih.gov Combination index analysis is frequently used to determine if the interaction between agents is synergistic, additive, or antagonistic. researchgate.net

While the provided search results discuss these preclinical strategies and assessments in the context of various HER2-targeted agents, specific experimental data demonstrating the efficacy and rationales for this compound in these particular combination regimens were not found.

Pharmacodynamic Biomarkers and Predictive Models for Her2 in 9 Activity

Identification of Molecular Biomarkers of Response

Identifying molecular biomarkers of response is crucial for predicting which patients are most likely to benefit from HER2-targeted therapies, including compounds like Her2-IN-9. Overexpression or amplification of HER2 itself is a primary biomarker used to select patients for HER2-targeted treatment. nih.govfrontiersin.org However, not all patients with HER2-positive cancer respond to these therapies, highlighting the need for additional predictive biomarkers. nih.gov

Studies have investigated various molecular alterations as potential biomarkers for response to HER2-targeted agents. For instance, the HER2-enriched subtype, identified by the PAM50 gene expression signature, has been explored as a predictive biomarker for pathological complete response (pCR) to neoadjuvant HER2-targeted therapy. nih.gov The presence of mutations in the PIK3CA gene and the expression levels of tumor-infiltrating lymphocytes (TILs), hormone receptors (HRs), and Ki-67 have also been investigated as potential predictors of response in the neoadjuvant setting for HER2-positive breast cancer. nih.gov

Activating PIK3CA mutations and reduced PTEN expression have been negatively correlated with response to some HER2-targeted therapies like trastuzumab, lapatinib (B449), and pertuzumab. aacrjournals.org However, the efficacy of other agents, such as trastuzumab emtansine (T-DM1), appeared similar in patients with and without PIK3CA mutations. aacrjournals.org This suggests that the predictive value of specific biomarkers can vary depending on the particular HER2-targeted agent used.

Higher levels of HER2-associated biomarkers, including HER2 IHC positivity, HER2 ISH positivity, tumor HER2 mRNA levels, plasma gene amplification, and serum HER2 extracellular domain (HER2-ECD), have been associated with numerically higher objective response rates (ORRs) to certain HER2-targeted antibody-drug conjugates. cancernetwork.com

| Biomarker | Type | Association with Response (General HER2-targeted therapies) | Source |

| HER2 Overexpression/Amplification | Protein/Gene | Primary selection marker for therapy | nih.govfrontiersin.org |

| HER2-enriched subtype (PAM50) | Gene Signature | Potential predictor of pCR | nih.gov |

| PIK3CA Mutations | Gene | Negatively correlated with response to some agents | nih.govaacrjournals.org |

| PTEN Expression | Protein | Reduced expression negatively correlated with response | aacrjournals.org |

| Tumor-Infiltrating Lymphocytes (TILs) | Cellular | Potential predictor of pCR | nih.gov |

| Hormone Receptors (HRs) | Protein | Potential predictor of pCR | nih.gov |

| Ki-67 | Protein | Potential predictor of pCR | nih.gov |

| HER2 mRNA levels | Gene | Higher levels associated with higher ORR to some ADCs | cancernetwork.com |

| Plasma HER2 amplification (ctDNA) | Gene | Associated with higher ORR to some ADCs | cancernetwork.com |

| Serum HER2-ECD | Protein | Higher levels associated with higher ORR to some ADCs | cancernetwork.com |

Biomarkers of Acquired Resistance

Acquired resistance to HER2-targeted therapies is a significant clinical challenge. biorxiv.orgmdpi.com Understanding the mechanisms of resistance and identifying corresponding biomarkers is essential for developing strategies to overcome it. Multiple mechanisms contribute to acquired resistance, including alterations in the HER2 family, loss or masking of the HER2 epitope, activation of downstream oncogenic signaling pathways, HER2 heterogeneity, epigenetic dysregulation, remodeling of the tumor microenvironment (TME), and metabolic reprogramming. nih.gov

Several molecular changes have been identified in acquired drug resistance mechanisms associated with HER2-positive breast cancer. These include the upregulation of SCIN and GIRK1, which promote proliferation and inhibit apoptosis, and the downregulation of EGR1, leading to the overexpression of multidrug resistance protein 1 (MDR1). biorxiv.org

Integrative multi-omics approaches, combining techniques like ATAC-seq, RNA-seq, and proteomics, have been used to uncover biomarkers driving drug resistance. biorxiv.org In one study using a lapatinib-resistant HER2-positive breast cancer model, a nine-marker signature associated with resistance was identified, with several markers not previously implicated in this context. biorxiv.org

Genomic alterations such as point mutations, amplifications, and deletions in genes like CCNE1, CDK6, EGFR, MET, and MYC, as well as mutations in PTEN and PIK3CA, have been implicated in the activation of compensatory downstream pathways leading to resistance. mdpi.com Constitutive activation of the PI3K/AKT pathway, often via PIK3CA mutations or loss of PTEN, is a key resistance mechanism. aacrjournals.org

The progressive loss of HER2 positivity in tumors upon treatment is another factor in acquired resistance. mdpi.com Truncated forms of HER2, such as p95HER2, which lack the extracellular domain where some antibodies bind, are also associated with poor prognosis and resistance to certain HER2-targeted therapies like trastuzumab. nih.govoncotarget.com

Biomarkers identified in acquired lapatinib-resistant breast cancer through bioinformatic analysis of microarray datasets include the overexpression of AURKB, GINS2, MCM10, UHRF1, POLE2, SPC24, and E2F2. frontiersin.org High expression of MCM10 and SPC24 were found to be negative prognostic factors in patients with acquired lapatinib resistance. frontiersin.org

| Biomarker | Type | Association with Acquired Resistance (General HER2-targeted therapies) | Source |

| SCIN Upregulation | Gene/Protein | Promotes proliferation, inhibits apoptosis | biorxiv.org |

| GIRK1 Upregulation | Gene/Protein | Promotes proliferation, inhibits apoptosis | biorxiv.org |

| EGR1 Downregulation | Gene/Protein | Leads to MDR1 overexpression | biorxiv.org |

| MDR1 Overexpression | Protein | Contributes to therapeutic resistance | biorxiv.org |

| CCNE1 Amplification | Gene | Activation of compensatory pathways | mdpi.com |

| CDK6 Amplification | Gene | Activation of compensatory pathways | mdpi.com |

| EGFR Amplification | Gene | Activation of compensatory pathways | mdpi.com |

| MET Amplification | Gene | Activation of compensatory pathways | mdpi.com |

| MYC Amplification | Gene | Activation of compensatory pathways | mdpi.com |

| PTEN Mutations/Loss | Gene/Protein | Activation of PI3K/AKT pathway | aacrjournals.orgmdpi.com |

| PIK3CA Mutations | Gene | Activation of PI3K/AKT pathway | aacrjournals.orgmdpi.com |

| Loss of HER2 Positivity | Protein/Gene | Primary cause of acquired resistance in some cases | mdpi.com |

| p95HER2 Expression | Protein | Associated with poor prognosis and resistance to some antibodies | nih.govoncotarget.com |

| AURKB Overexpression | Gene/Protein | Identified in lapatinib resistance | frontiersin.org |

| GINS2 Overexpression | Gene/Protein | Identified in lapatinib resistance | frontiersin.org |

| MCM10 Overexpression | Gene/Protein | Identified in lapatinib resistance, negative prognostic factor | frontiersin.org |

| UHRF1 Overexpression | Gene/Protein | Identified in lapatinib resistance | frontiersin.org |

| POLE2 Overexpression | Gene/Protein | Identified in lapatinib resistance | frontiersin.org |

| SPC24 Overexpression | Gene/Protein | Identified in lapatinib resistance, negative prognostic factor | frontiersin.org |

| E2F2 Overexpression | Gene/Protein | Identified in lapatinib resistance | frontiersin.org |

Development of Preclinical Predictive Models for Efficacy

Preclinical models play a vital role in predicting the efficacy of novel HER2-targeted therapies like this compound and understanding resistance mechanisms before clinical trials. biologists.com Traditional cell culture and mouse xenograft models have limitations in fully recapitulating the complexity and heterogeneity of human tumors. biologists.com

Genetically engineered mouse models (GEMMs) offer a useful alternative, allowing for the evaluation of drug response and resistance in settings that more closely resemble human disease. biologists.com For example, the MMTV-NIC model, a HER2-driven model of mammary tumorigenesis, has shown utility in assessing the efficacy and resistance mechanisms of HER2-targeted therapies. biologists.com

Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunocompromised mice, are also valuable preclinical tools as they maintain many characteristics of the original human tumor, including heterogeneity. Studies using PDX models of HER2-amplified colorectal cancer have evaluated the efficacy of novel therapeutic strategies. nih.gov

In vitro cell line screening approaches are also used to test the sensitivity of cancer cell lines to targeted agents and correlate sensitivity with key biomarkers. aacrjournals.org This can help identify potential predictive biomarkers and understand how different genomic backgrounds influence response.

Preclinical studies using various models have demonstrated the efficacy of different HER2-targeted agents. For instance, T-DM1 showed potent activity in preclinical models with PIK3CA mutations. aacrjournals.org Novel antibody-drug conjugates like ARX788 have demonstrated superior efficacy over T-DM1 in trastuzumab-resistant breast cancer xenograft models in preclinical studies. mdpi.com

| Preclinical Model Type | Description | Advantages | Disadvantages | Source |

| Cell Culture Models | Cancer cell lines grown in vitro. | High throughput, controlled environment. | Lack of tumor microenvironment, simplified biology. | biologists.com |

| Conventional Mouse Xenografts | Human cancer cells implanted into immunocompromised mice. | Relatively easy to establish, allows in vivo testing. | Lack of human immune system, simplified TME. | biologists.com |

| Genetically Engineered Mouse Models (GEMMs) | Mice genetically altered to develop tumors resembling human cancers. | More faithfully recapitulate human disease complexity and heterogeneity. | Can be time-consuming and expensive to develop. | biologists.com |

| Patient-Derived Xenografts (PDXs) | Human tumor tissue implanted into immunocompromised mice. | Maintain tumor heterogeneity and characteristics of original tumor. | Can be challenging to establish, costly. | nih.gov |

Monitoring Target Engagement in Preclinical Systems

Monitoring target engagement in preclinical systems is essential to confirm that a therapeutic agent is binding to its intended target (HER2 in this case) within the tumor microenvironment and to understand the relationship between target binding and efficacy. Insufficient target exposure can lead to reduced target engagement and poor drug efficacy. nih.gov

Molecular imaging techniques are valuable tools for monitoring drug-target engagement in preclinical studies. HER2-targeted PET/CT imaging agents, for example, have been used to assess HER2 expression in xenograft tumors and monitor therapeutic response by measuring the uptake of these agents before and after treatment. nih.gov Preclinical studies have shown that HER2-affinity imaging agents accumulate preferentially in xenograft tumors with elevated HER2 expression. nih.gov

Optical molecular imaging, including fluorescence lifetime imaging (FLI) and Förster resonance energy transfer (FRET), has also made progress in monitoring drug delivery and target engagement. nih.gov FLI-FRET assays can be used to quantify antibody-receptor dependent target engagement in vitro and in vivo, providing insights into the binding dynamics of HER2-targeted antibodies like trastuzumab to HER2. nih.gov This methodology can potentially be extended to monitor drug response and the dynamic behavior of drug-receptor engagement and receptor dimerization in live tumor models. nih.gov

Pharmacodynamic biomarkers in tumor biopsies can also provide evidence of target engagement and downstream pathway modulation. For instance, in a study evaluating a HER2-targeted antibody-drug conjugate (DS-8201a), pharmacodynamic analyses of tumor biopsies showed target engagement of the payload (a topoisomerase 1 inhibitor) and induction of nuclear biomarkers of DNA damage and repair. aacrjournals.org

| Monitoring Technique | Principle | Application in Preclinical HER2 Studies | Source |

| HER2-targeted PET/CT Imaging | Uses radiolabeled probes that bind to HER2, detected by PET/CT. | Assessing HER2 expression, monitoring therapeutic response via probe uptake. | nih.gov |

| Optical Molecular Imaging (FLI-FRET) | Measures fluorescence lifetime and energy transfer upon molecular proximity. | Quantifying antibody-receptor engagement, studying binding dynamics. | nih.govbiorxiv.org |

| Pharmacodynamic Biomarkers in Biopsies | Analysis of molecular markers in tumor tissue after treatment. | Confirming target engagement, assessing downstream pathway modulation. | aacrjournals.org |

Future Directions in Her2 in 9 Research

Elucidation of Unexplored Signaling Nodes

The HER2 receptor is a key player in multiple intracellular signaling cascades, including the Ras/Raf/MEK/ERK, PI3K/Akt/mTOR, JAK-STAT, and PLCγ/PKC pathways, which promote cell proliferation, survival, and migration preprints.orgnih.govmdpi.comresearchgate.net. While significant progress has been made in understanding HER2 signaling, unexplored or less-characterized downstream and parallel signaling nodes represent potential areas for investigation. Future research on Her2-IN-9 could focus on comprehensively mapping its interaction with these intricate networks. This includes identifying novel downstream effectors or feedback loops that might influence its activity or contribute to resistance mechanisms. Understanding the interplay between this compound and other signaling pathways, such as those involving hormone receptors or components of the tumor microenvironment, could reveal opportunities for rational combination therapies. nih.govmdpi.comsabcsmeetingnews.orgaacrjournals.org

Development of Advanced Delivery Systems for this compound

Efficient and targeted delivery of therapeutic agents to HER2-expressing cancer cells is crucial for maximizing efficacy and minimizing off-target effects. The development of advanced delivery systems for HER2-targeted therapies is an active area of research. doi.orgnih.govmdpi.commdpi.com For this compound, future efforts could explore the encapsulation or conjugation of the compound with various carriers, such as nanoparticles, liposomes, or antibody-drug conjugates (ADCs), to improve its pharmacokinetic profile, enhance tumor accumulation, and facilitate intracellular delivery. doi.orgnih.govmdpi.commdpi.comdovepress.comnih.gov Nanotechnology-based approaches, for instance, have shown promise in delivering payloads specifically to HER2-overexpressing cells through receptor-mediated endocytosis. mdpi.comdovepress.comnih.gov Investigating such advanced delivery strategies for this compound could lead to improved therapeutic outcomes and potentially overcome challenges associated with systemic administration.

Application in Broader HER2-Driven Cancer Types

While HER2 is a well-established target in breast and gastric cancers, its overexpression or amplification is also observed in a range of other solid tumors, including biliary tract, bladder, cervical, endometrial, ovarian, pancreatic, and lung cancers. mdpi.comdoi.orgascopubs.orgcancernetwork.com Expanding the application of HER2-targeted therapies to these broader cancer types is a key area of future research. For this compound, preclinical and potentially clinical investigations into its efficacy in various HER2-driven malignancies beyond the traditionally targeted ones are warranted. This includes exploring its activity in HER2-low tumors, a subtype that has shown responsiveness to novel HER2-targeted agents like ADCs. frontiersin.orge-crt.orgspringermedizin.atiiarjournals.orgfrontiersin.org Identifying specific molecular characteristics within these diverse tumor types that predict sensitivity to this compound would be crucial for patient selection and optimizing treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.